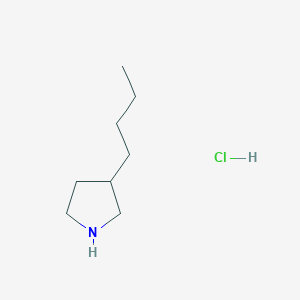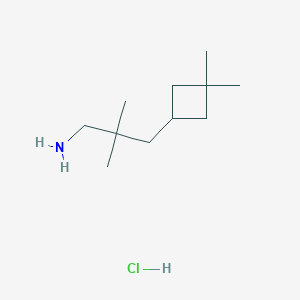![molecular formula C11H19N3 B1485384 {3-[1-(ciclopropilmetil)-1H-pirazol-4-il]propil}(metil)amina CAS No. 2098074-15-6](/img/structure/B1485384.png)
{3-[1-(ciclopropilmetil)-1H-pirazol-4-il]propil}(metil)amina
Descripción general
Descripción
{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality {3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
El compuesto en cuestión está estructuralmente relacionado con la ciclopropilmetil-amina, que es un bloque de construcción en la síntesis de varios productos farmacéuticos . Se puede utilizar para crear nuevos fármacos con posibles efectos terapéuticos. Por ejemplo, las modificaciones de este compuesto podrían conducir al desarrollo de nuevos medicamentos antivirales o antidepresivos, dada la relevancia de estructuras similares en estos campos.
Desarrollo Agroquímico
Compuestos similares se han utilizado en el desarrollo de agroquímicos . La estructura única de “{3-[1-(ciclopropilmetil)-1H-pirazol-4-il]propil}(metil)amina” podría explorarse para crear pesticidas o herbicidas con una selectividad mejorada y un impacto ambiental reducido.
Ciencia de Materiales
En la ciencia de materiales, las aminas se utilizan como agentes de curado para resinas epoxi, que son esenciales en la producción de compuestos . El compuesto en cuestión podría investigarse por su eficacia en este papel, lo que podría conducir a materiales con propiedades mecánicas o resistencia térmica mejoradas.
Catálisis
Se sabe que las aminas actúan como ligandos en sistemas catalíticos . Este compuesto podría estudiarse por su potencial para formar complejos con metales y catalizar diversas reacciones químicas, lo que posiblemente mejoraría la eficiencia o la selectividad en procesos como la hidrogenación o la formación de enlaces carbono-carbono.
Síntesis Orgánica
Como un bloque de construcción versátil, este compuesto puede emplearse en la síntesis orgánica para construir moléculas complejas . Su uso podría ser fundamental en la síntesis de productos naturales o moléculas bioactivas, donde la introducción del grupo ciclopropil podría impartir una actividad biológica significativa.
Química Analítica
Compuestos como la ciclopropilmetil-amina se utilizan como materiales de referencia en la química analítica . “this compound” podría servir a un propósito similar, ayudando en la calibración de instrumentos o como un estándar en análisis cuantitativos.
Propiedades
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-6-2-3-11-7-13-14(9-11)8-10-4-5-10/h7,9-10,12H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPJPCJNYHNCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)

![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)

![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)

